1-(2-Phenoxyethyl)-4-phenylpiperazine

Description

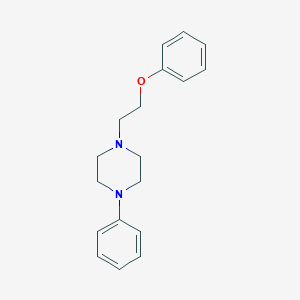

1-(2-Phenoxyethyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenoxyethyl chain at the N1 position and a phenyl group at the N4 position. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modulation of receptor affinity and pharmacokinetic properties. It is synthesized via alkylation reactions involving phenylpiperazine intermediates and halogenated phenoxyethyl precursors, often under microwave-assisted or reflux conditions to improve yields . Its commercial availability, with multiple suppliers listed in databases, underscores its utility as a scaffold for drug discovery .

Properties

CAS No. |

1037-20-3 |

|---|---|

Molecular Formula |

C18H22N2O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-(2-phenoxyethyl)-4-phenylpiperazine |

InChI |

InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

UVMOXXAVDKCMPN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

1037-20-3 |

Synonyms |

1-(2-phenoxyethyl)-4-phenyl-piperazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Key analogs and their properties include:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in 4a, 4b, 4ac) enhance receptor binding but may reduce metabolic stability.

- Bulkier Substituents (e.g., benzyl in 4b) improve lipophilicity and CNS penetration but can lower solubility.

- Biased Signaling : Compound 12 demonstrates functional selectivity for Gi protein over β-arrestin pathways, a desirable trait for reducing side effects .

Pharmacological Profiles and Receptor Selectivity

Dopamine Receptor Targeting

- 1-(2-Phenoxyethyl)-4-phenylpiperazine analogs: Exhibit affinity for dopamine D2-like receptors (D2R, D3R, D4R). Compound 12 (Ki = 2.3 nM for D4R) shows >100-fold selectivity over D2R and M1–M5 mAChRs, making it a tool for studying D4R-mediated behaviors .

- SC213 (ChEMBL1940414) : A haloperidol-derived analog lacking the amide group but retaining D2R antagonism, highlighting the importance of the phenylpiperazine core in dopamine receptor interactions .

Ion Channel Modulation

- KN-62 : Inhibits human P2X7 receptors (IC₅₀ = 0.9 µM) but is ineffective against rat homologs, underscoring species-specific binding pockets .

- 1-(2-Phenoxyethyl) derivatives: Modulate nicotinic acetylcholine receptors (nAChRs), affecting calcium/calmodulin pathways implicated in addiction and cognitive disorders .

Species-Specific and Assay-Dependent Variability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.